![molecular formula C16H15NO4S B12570197 4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate CAS No. 193675-42-2](/img/structure/B12570197.png)
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate is an organic compound that features a complex structure with both aromatic and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate involves its interaction with specific molecular targets. The sulfonyl and imino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the compound.
Phenyl acetate: Another precursor used in the synthesis.
Sulfonimidates: Compounds with similar sulfonyl groups but different structures and reactivity.
Uniqueness
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
特性
CAS番号 |
193675-42-2 |
|---|---|
分子式 |
C16H15NO4S |
分子量 |
317.4 g/mol |
IUPAC名 |
[4-[(4-methylphenyl)sulfonyliminomethyl]phenyl] acetate |
InChI |
InChI=1S/C16H15NO4S/c1-12-3-9-16(10-4-12)22(19,20)17-11-14-5-7-15(8-6-14)21-13(2)18/h3-11H,1-2H3 |
InChIキー |
ANBPVJWCXPJLCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
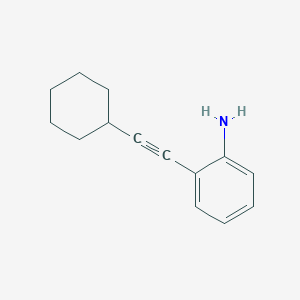
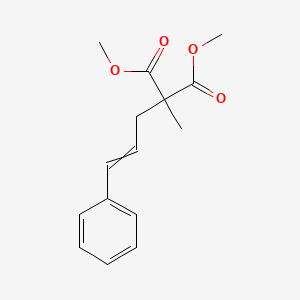
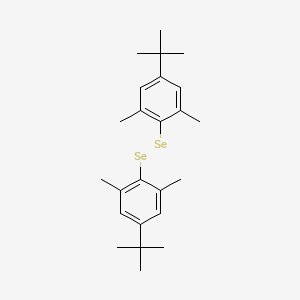
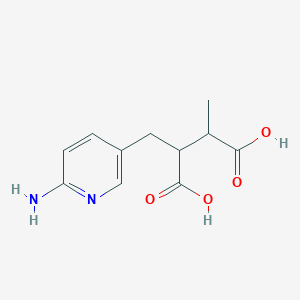
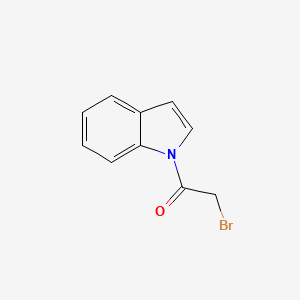

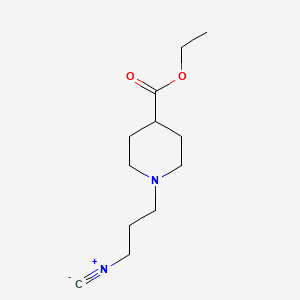
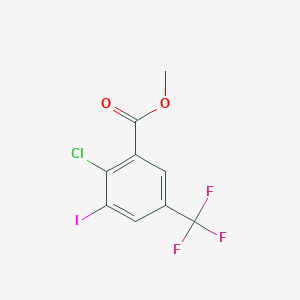
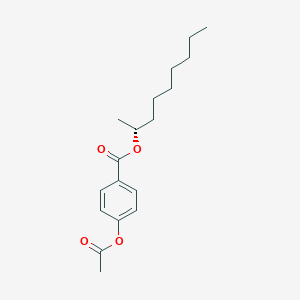

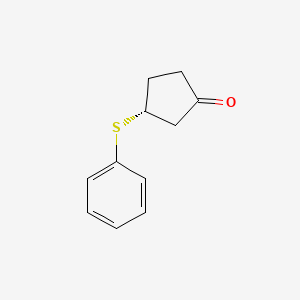
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

